molecular formula C20H27N5O4S B2930015 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine CAS No. 1797719-78-8

5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2930015
CAS No.: 1797719-78-8
M. Wt: 433.53
InChI Key: RKWRVDFOKKRFOL-UHFFFAOYSA-N
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Description

The compound 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic molecule that features a pyridazine core substituted with a piperazine ring and a pyrrolidine ring The presence of a sulfonyl group attached to the piperazine ring and the dimethoxyphenyl group adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride, piperazine, and pyrrolidine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and sulfoxides.

    Reduction: Sulfides and demethylated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple binding sites.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of enzymes due to its structural complexity.

    Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: It is a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Anticancer Research: Its ability to interact with cellular pathways makes it a potential anticancer agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic properties.

    Agriculture: It may be explored for use in agrochemicals due to its bioactivity.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets enzymes and receptors involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or growth factors.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
  • 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(morpholin-1-yl)pyridazine

Uniqueness

  • Structural Features : The presence of both the dimethoxyphenyl and pyrrolidinyl groups makes it unique compared to other similar compounds.
  • Bioactivity : Its specific substitutions confer unique biological activities, making it a valuable compound for research.

5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine , covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-28-18-6-5-17(14-19(18)29-2)30(26,27)25-11-9-23(10-12-25)16-13-20(22-21-15-16)24-7-3-4-8-24/h5-6,13-15H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWRVDFOKKRFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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